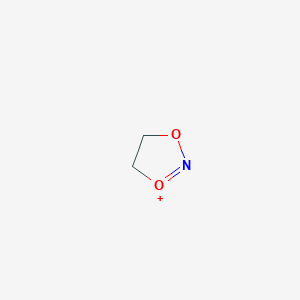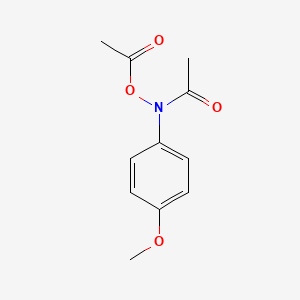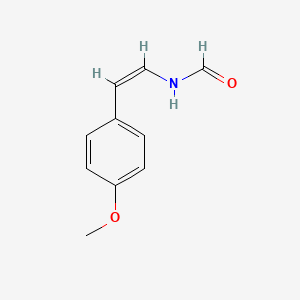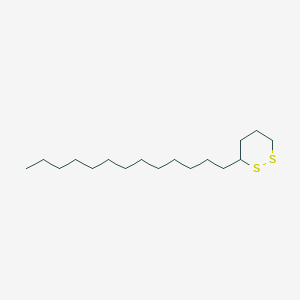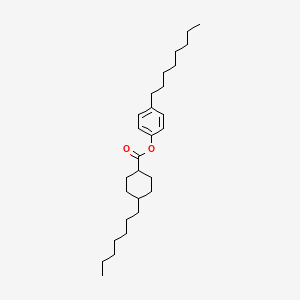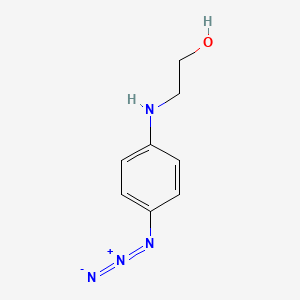
2-(4-Azidoanilino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Azidoanilino)ethan-1-ol is an organic compound that features both an azido group and an amino alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidoanilino)ethan-1-ol typically involves the reaction of 4-azidoaniline with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Azidoanilino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Azidoanilino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of photo-reactive polymers and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Azidoanilino)ethan-1-ol largely depends on its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazoles, which are useful in bioconjugation and materials science. The amino alcohol moiety can interact with various biological targets, potentially affecting enzyme activity or protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the azido group.
4-Azidoaniline: Contains the azido group but lacks the ethan-1-ol moiety.
Uniqueness
2-(4-Azidoanilino)ethan-1-ol is unique due to the presence of both the azido group and the amino alcohol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Propriétés
Numéro CAS |
113402-88-3 |
|---|---|
Formule moléculaire |
C8H10N4O |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
2-(4-azidoanilino)ethanol |
InChI |
InChI=1S/C8H10N4O/c9-12-11-8-3-1-7(2-4-8)10-5-6-13/h1-4,10,13H,5-6H2 |
Clé InChI |
LLACFTUHMFSTAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NCCO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


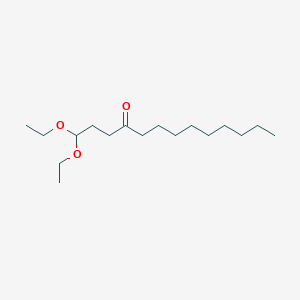

![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

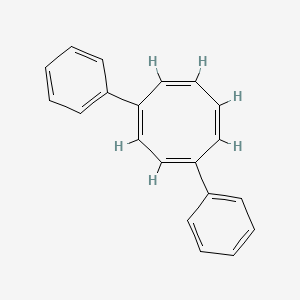
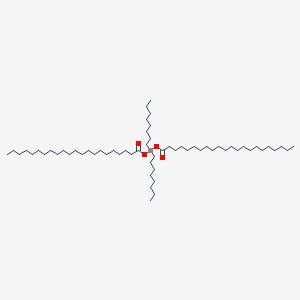

![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
